Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H11ClFNS |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]cyclopropanamine;hydrochloride |
InChI |
InChI=1S/C8H10FNS.ClH/c9-8-4-3-7(11-8)5-10-6-1-2-6;/h3-4,6,10H,1-2,5H2;1H |
InChI Key |
QTLZIVBISNVKNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Strategies
Reductive amination is a widely employed method for synthesizing secondary amines. For cyclopropyl[(5-fluoro-2-thienyl)methyl]amine, this approach involves the condensation of 5-fluoro-2-thiophenecarboxaldehyde with cyclopropylmethylamine, followed by reduction.
Aldehyde Synthesis
The precursor 5-fluoro-2-thiophenecarboxaldehyde is synthesized via Vilsmeier-Haack formylation of 2-fluorothiophene. Reaction conditions include:
Reductive Coupling
The aldehyde intermediate reacts with cyclopropylmethylamine under reductive conditions:
- Reducing Agents : Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
- Solvent : Dichloroethane (DCE) or methanol
- Conditions : Room temperature, 12–24 hours
- Yield : 55–60%.
Optimization Insights:
- pH Control : Maintaining acidic conditions (pH 4–5) enhances imine formation and subsequent reduction efficiency.
- Steric Effects : Bulky substituents on the thiophene ring necessitate longer reaction times.
Cyclopropanation of Allylic Amines
An alternative route involves cyclopropanation of preformed allylic amines. This method ensures better stereochemical control over the cyclopropyl group.
Allylic Amine Synthesis
(5-Fluoro-2-thienyl)methylamine is reacted with allyl bromide under basic conditions:
Simmons-Smith Cyclopropanation
The allylic amine undergoes cyclopropanation using a zinc-copper couple and diiodomethane:
Challenges:
Nucleophilic Substitution Approaches
Nucleophilic displacement of halogenated intermediates provides a direct pathway.
Halogenation of Thiophene
5-Fluoro-2-(bromomethyl)thiophene is prepared via radical bromination:
Catalytic Amination Using Transition Metals
Palladium-catalyzed cross-coupling reactions enable efficient C–N bond formation.
Comparative Analysis of Synthetic Methods
The table below summarizes key metrics for each method:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 55–60 | 90–95 | 12–24 | Moderate |
| Cyclopropanation | 40–45 | 85–90 | 24–48 | Low |
| Nucleophilic Sub. | 65–70 | 88–93 | 8–12 | High |
| Catalytic Amination | 75–80 | 95–98 | 12 | High |
Key Findings :
- Catalytic amination offers the best balance of yield and purity.
- Cyclopropanation suffers from low yields due to competing side reactions.
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems improve heat transfer and mixing efficiency:
Purification Techniques
- Chromatography : Silica gel (hexane/ethyl acetate) for lab-scale.
- Crystallization : Ethanol/water mixtures for industrial batches.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or thiophene moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and others in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted thiophene or amine compounds .
Scientific Research Applications
Pharmacological Applications
1.1 Central Nervous System Disorders
Research indicates that cyclopropyl[(5-fluoro-2-thienyl)methyl]amine derivatives can act as selective agonists for the 5-HT2C receptor, which is implicated in various central nervous system disorders. A study synthesized fluorinated cyclopropane derivatives that exhibited high potency and selectivity for the 5-HT2C receptor, potentially offering therapeutic avenues for conditions such as depression and anxiety disorders .
1.2 Antipsychotic Properties
The introduction of fluorine in the structure of cyclopropylmethylamines has been linked to improved drug-like properties, including enhanced potency and selectivity against unwanted side effects associated with other serotonin receptors (5-HT2A and 5-HT2B). For instance, certain derivatives demonstrated significant antipsychotic effects in vivo, suggesting their potential as novel treatments for schizophrenia .
Synthesis and Structure-Activity Relationships
2.1 Synthesis Methods
The synthesis of this compound typically involves transition metal-catalyzed reactions, such as [2+1]-cycloaddition, which allows for the incorporation of fluorinated moieties into the cyclopropane structure. This method not only facilitates the construction of complex molecules but also enhances the metabolic stability of the resulting compounds due to the robust C-F bond .
2.2 Structure-Activity Relationship Studies
A comprehensive structure-activity relationship analysis has revealed that modifications on the phenyl ring significantly influence the agonistic activity at the 5-HT2C receptor. For example, substituents at specific positions on the aromatic ring can either enhance or diminish receptor affinity and selectivity. The introduction of halogen atoms such as fluorine has been shown to optimize these interactions by increasing lipophilicity and blocking oxidative metabolism sites .
Case Studies
3.1 Case Study: Fluorinated Cyclopropane Derivatives
In a systematic study, various fluorinated cyclopropane derivatives were synthesized and evaluated for their activity at serotonin receptors. Compounds with specific substitutions showed remarkable selectivity over 5-HT2B receptors while maintaining high efficacy at 5-HT2C receptors. For instance, one derivative exhibited an EC50 value of 4.7 nM at the 5-HT2C receptor with a two-fold selectivity over the 5-HT2B receptor .
| Compound | EC50 (nM) | Emax (%) | Selectivity (2B/2C) |
|---|---|---|---|
| (+)-21a | 4.7 | 98 | 2 |
| (+)-21b | 8.0 | 96 | 20 |
Mechanism of Action
The mechanism of action of Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
trans-2-Phenylcyclopropylamine
- Structure : Cyclopropyl group attached to a phenyl ring.
- Enzymatic Activity : Potent mechanism-based inactivator of MAO B and LSD1, forming covalent flavin adducts (e.g., C4a or N5 adducts) upon oxidation .
- Key Difference : The phenyl group enhances π-stacking interactions with enzyme active sites, whereas the 5-fluoro-thienyl group in the target compound may alter electronic properties (fluorine’s electronegativity) and steric bulk .
Propargyl Amines (e.g., N-Propargyl-Lys4 Peptide)
- Structure : Propargyl (-C≡CH) substituent instead of cyclopropane.
- Enzymatic Activity : Inactivates LSD1 via N5-flavin adduct formation, unlike cyclopropyl amines, which are inactive against LSD1 .
- Key Difference : Propargyl groups undergo distinct oxidative pathways, leading to irreversible inhibition, while cyclopropyl amines rely on imine intermediate formation post-oxidation .
Steric and Positional Isomers
Nucleobase50 vs. Nucleobase51
- Structure : Nucleobase50 has a cyclopropyl group adjacent to a methylene amine; Nucleobase51 shifts the cyclopropyl unit.
- Enzymatic Activity : Nucleobase50 is a poor substrate (0% guanine replacement), while Nucleobase51 achieves 89% replacement, highlighting the critical role of cyclopropyl positioning in substrate competency .
- Key Difference : The target compound’s thienylmethyl group may mitigate steric clashes, unlike Nucleobase50’s unfavorable spatial arrangement .
Data Table: Comparative Analysis
Biological Activity
Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine is a cyclic amine compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a thienyl moiety with a fluorine substituent at the 5-position. The three-membered cyclopropane ring contributes to its distinct reactivity and biological interactions, making it a subject of interest for therapeutic applications.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, particularly in the fields of oncology and neuropharmacology. The following table summarizes some compounds with similar structures and their associated biological activities:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-Fluoro-N-(pyridin-2-yl)pyridin-2-amine | Contains pyridine rings; known for anti-cancer properties | Anticancer activity |
| Cyclobutyl[(4-fluorophenyl)methyl]amine | Four-membered ring; used in neuropharmacology | Neuroactive effects |
| 3-Fluorocyclopentylamine | Five-membered ring; explored for antidepressant effects | Antidepressant potential |
This compound stands out due to its specific thienyl substitution, which may impart distinct pharmacological properties compared to these similar compounds.
Anticancer Activity
A significant body of research focuses on the anticancer potential of Mannich bases, including those related to this compound. Studies have shown that certain Mannich bases exhibit increased cytotoxicity against various cancer cell lines. For example, compounds derived from similar structures demonstrated cytotoxic effects greater than standard chemotherapy agents like 5-fluorouracil .
In one study, the cytotoxicity of Mannich bases was evaluated against mouse renal carcinoma (Renca) and human T-lymphocyte (Jurkat) cell lines. The results indicated that some derivatives had cytotoxicity levels 2.5 to 5.2 times higher than reference drugs . This suggests that this compound could exhibit similar or enhanced anticancer properties.
Neuropharmacological Effects
The cyclopropane structure in this compound may also influence its neuropharmacological profile. Research into cyclic amines has shown that they can interact with neurotransmitter receptors, potentially affecting mood and cognitive functions. Compounds with similar structures have been investigated for their neuroactive effects, indicating a promising avenue for further exploration in treating neurological disorders .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Mannich Reaction : This reaction involves the condensation of an amine with formaldehyde and a ketone or aldehyde, which can lead to the formation of Mannich bases.
- Cyclopropanation Reactions : These reactions can introduce the cyclopropane moiety into organic compounds, enhancing their biological activity.
- Fluorination Techniques : The introduction of fluorine into organic molecules is crucial for enhancing biological activity and metabolic stability.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Cytotoxicity Studies : A study examining a series of Mannich bases found that certain derivatives exhibited IC50 values lower than 10 μM against human cancer cell lines, indicating strong cytotoxic potential .
- Neuroactive Properties : Research into cyclic amines has shown that they can modulate neurotransmitter systems, suggesting potential applications in treating conditions like depression and anxiety .
- Pharmacokinetic Evaluations : Investigations into the metabolic stability of related compounds revealed insights into their bioavailability and clearance rates in vivo, which are critical for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
